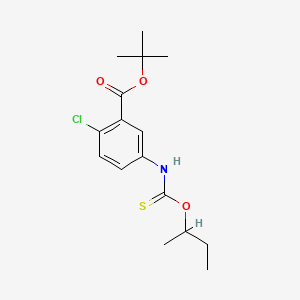
Benzoic acid, 2-chloro-5-(((1-methylpropoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester
Beschreibung
Benzoic acid, 2-chloro-5-(((1-methylpropoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester is a complex organic compound with the molecular formula C16H22ClNO3S . This compound is characterized by its unique structure, which includes a benzoic acid core substituted with various functional groups, including a chloro group, a thioxomethylamino group, and a 1,1-dimethylethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Eigenschaften
CAS-Nummer |
165549-97-3 |
|---|---|
Molekularformel |
C16H22ClNO3S |
Molekulargewicht |
343.9 g/mol |
IUPAC-Name |
tert-butyl 5-(butan-2-yloxycarbothioylamino)-2-chlorobenzoate |
InChI |
InChI=1S/C16H22ClNO3S/c1-6-10(2)20-15(22)18-11-7-8-13(17)12(9-11)14(19)21-16(3,4)5/h7-10H,6H2,1-5H3,(H,18,22) |
InChI-Schlüssel |
HGXBRTHPPOFHIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von 2-Chlor-5-(((1-Methylpropoxy)thioxomethyl)amino)-benzoesäure, 1,1-Dimethylethylester beinhaltet typischerweise mehrere Schritte. Das Ausgangsmaterial ist oft Benzoesäure, die einer Chlorierung unterzogen wird, um die Chlor-Gruppe einzuführen. Der letzte Schritt beinhaltet die Veresterung mit 1,1-Dimethylethylalkohol unter sauren Bedingungen .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung folgt ähnlichen Syntheserouten, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Industriereagenzien und -katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Reaktionsbedingungen wie Temperatur, Druck und pH-Wert werden sorgfältig kontrolliert, um die Reaktionsraten zu optimieren und Nebenprodukte zu minimieren .
Arten von Reaktionen:
Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Beteiligung der Thioxomethyl-Gruppe.
Reduktion: Reduktionsreaktionen können die Chlor-Gruppe angreifen und sie in eine weniger reaktive Form umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Thioxomethyl-Gruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte:
Oxidation: Produkte sind Sulfoxide und Sulfone.
Reduktion: Produkte sind dechlorierte Derivate.
Substitution: Die Produkte variieren je nach dem verwendeten Nukleophil, aber sie beinhalten oft substituierte Benzoesäure-Derivate.
Wissenschaftliche Forschungsanwendungen
2-Chlor-5-(((1-Methylpropoxy)thioxomethyl)amino)-benzoesäure, 1,1-Dimethylethylester wird in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt:
Chemie: Es wird als Reagenz in der organischen Synthese und als Vorstufe für komplexere Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebs-Eigenschaften.
Medizin: Es werden Forschungen betrieben, um seine möglichen therapeutischen Anwendungen zu erforschen.
5. Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Thioxomethylamino-Gruppe wird vermutet, eine entscheidende Rolle bei ihrer biologischen Aktivität zu spielen, indem sie mit Enzymen und Rezeptoren interagiert. Die Chlor-Gruppe kann ihre Bindungsaffinität zu bestimmten molekularen Zielstrukturen erhöhen, während die Ester-Gruppe ihre Löslichkeit und Bioverfügbarkeit beeinflusst .
Ähnliche Verbindungen:
- 2-Chlor-5-(((1-Methylpropoxy)thioxomethyl)amino)-benzoesäure, Methylester
- 2-Chlor-5-(((1-Methylpropoxy)thioxomethyl)amino)-benzoesäure, Ethylester
- 2-Chlor-5-(((1-Methylpropoxy)thioxomethyl)amino)-benzoesäure, Propylester
Vergleich: Im Vergleich zu seinen ähnlichen Verbindungen ist 2-Chlor-5-(((1-Methylpropoxy)thioxomethyl)amino)-benzoesäure, 1,1-Dimethylethylester aufgrund der Anwesenheit der 1,1-Dimethylethylester-Gruppe einzigartig. Diese Gruppe beeinflusst seine chemischen Eigenschaften signifikant, darunter seine Reaktivität, Löslichkeit und biologische Aktivität.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The thioxomethylamino group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors. The chloro group may enhance its binding affinity to certain molecular targets, while the ester group influences its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
- Benzoic acid, 2-chloro-5-(((1-methylpropoxy)thioxomethyl)amino)-, methyl ester
- Benzoic acid, 2-chloro-5-(((1-methylpropoxy)thioxomethyl)amino)-, ethyl ester
- Benzoic acid, 2-chloro-5-(((1-methylpropoxy)thioxomethyl)amino)-, propyl ester
Comparison: Compared to its similar compounds, Benzoic acid, 2-chloro-5-(((1-methylpropoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester is unique due to the presence of the 1,1-dimethylethyl ester group. This group significantly influences its chemical properties, including its reactivity, solubility, and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


